molecular formula C12H16N2O3 B10943685 N-(2-methylbutan-2-yl)-3-nitrobenzamide

N-(2-methylbutan-2-yl)-3-nitrobenzamide

Cat. No.: B10943685
M. Wt: 236.27 g/mol
InChI Key: NCPHALULGSYRBE-UHFFFAOYSA-N
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Description

3-NITRO-N-(TERT-PENTYL)BENZAMIDE is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a nitro group at the third position and a tert-pentyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-(TERT-PENTYL)BENZAMIDE typically involves the nitration of N-(tert-pentyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 3-NITRO-N-(TERT-PENTYL)BENZAMIDE may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-(TERT-PENTYL)BENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 3-amino-N-(tert-pentyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and tert-pentylamine.

Scientific Research Applications

3-NITRO-N-(TERT-PENTYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies involving nitration and reduction reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-NITRO-N-(TERT-PENTYL)BENZAMIDE depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components. The tert-pentyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-NITROBENZAMIDE: Lacks the tert-pentyl group, making it less lipophilic and potentially less permeable to biological membranes.

    N-(TERT-PENTYL)BENZAMIDE: Lacks the nitro group, which may result in different reactivity and biological activity.

    3-AMINO-N-(TERT-PENTYL)BENZAMIDE: The amino group can participate in different types of chemical reactions compared to the nitro group.

Uniqueness

3-NITRO-N-(TERT-PENTYL)BENZAMIDE is unique due to the presence of both the nitro and tert-pentyl groups, which confer distinct chemical and physical properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-4-12(2,3)13-11(15)9-6-5-7-10(8-9)14(16)17/h5-8H,4H2,1-3H3,(H,13,15)

InChI Key

NCPHALULGSYRBE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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